6-Quinolin-4-YL-nicotinic acid
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Overview
Description
6-Quinolin-4-YL-nicotinic acid is a heterocyclic aromatic compound that combines the structural features of quinoline and nicotinic acid. Quinoline is a nitrogen-containing bicyclic compound, while nicotinic acid, also known as niacin, is a form of vitamin B3. The fusion of these two structures results in a compound with unique chemical and biological properties, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolin-4-YL-nicotinic acid typically involves the construction of the quinoline ring followed by its functionalization to introduce the nicotinic acid moiety. Common synthetic routes include:
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone to form quinoline derivatives.
Pfitzinger Reaction: This involves the reaction of isatin with a methylene ketone in the presence of a base to form quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Quinolin-4-YL-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
6-Quinolin-4-YL-nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Quinolin-4-YL-nicotinic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nicotinic acid component can modulate lipid metabolism and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with various biological activities.
Nicotinic Acid: A form of vitamin B3 with lipid-lowering and anti-inflammatory properties.
Quinolone Derivatives: Compounds with broad-spectrum antimicrobial activities.
Uniqueness
6-Quinolin-4-YL-nicotinic acid is unique due to its combined structural features of quinoline and nicotinic acid, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
908297-79-0 |
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Molecular Formula |
C18H12N2O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-[3-(5-carboxypyridin-2-yl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)13-4-6-15(19-9-13)11-2-1-3-12(8-11)16-7-5-14(10-20-16)18(23)24/h1-10H,(H,21,22)(H,23,24) |
InChI Key |
XQWBCMOMUOHVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C3=NC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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